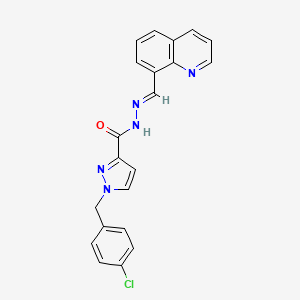

1-(4-chlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide is a novel chemical compound with potential applications in various scientific fields. The compound's unique molecular structure has drawn interest for its possible applications and characteristics.

Synthesis Analysis

The compound has been synthesized and characterized using various spectroscopic techniques. The (E)-configuration of the azomethine (N=CH) group was confirmed through single-crystal X-ray analysis (Karrouchi et al., 2021).

Molecular Structure Analysis

Molecular structure elucidation was achieved by comparing predicted Z-matrix geometries and spectroscopic data with experimental results. Density Functional Theory (DFT) calculations were performed to support the molecular structure analysis (Karrouchi et al., 2021).

Chemical Reactions and Properties

The compound's in vitro anti-diabetic potential was evaluated against α-glucosidase and α-amylase enzymes. Molecular docking studies suggested various interactions that tightly anchored the compound to the active site, making it a potent α-glucosidase inhibitor (Karrouchi et al., 2021).

Physical Properties Analysis

Physical properties, such as solubility, were indirectly inferred from the compound's high solvation energy values in solution, as observed in NBO and AIM studies (Karrouchi et al., 2020).

Chemical Properties Analysis

Chemical properties like reactivity were investigated through high energy values ΔEσ→σ* and ΔEσ→π* transitions, attributed to the planarity of CH3 groups linked to the N atom, indicating high reactivity of its free base and cationic species (Karrouchi et al., 2020).

科学的研究の応用

Ultrasound-Assisted Synthesis and Antimicrobial Properties

Research highlights the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, demonstrating promising antimicrobial properties. These compounds, including those related to 1-(4-chlorobenzyl)-N'-(8-quinolinylmethylene)-1H-pyrazole-3-carbohydrazide, have been synthesized via Claisen–Schmidt condensation, showing significant potency against bacterial and fungal strains, with certain compounds displaying moderate antioxidant activity (Prasath et al., 2015).

Anti-diabetic Potential through Enzyme Inhibition

A novel crystal of a closely related compound exhibited significant in vitro anti-diabetic potential, specifically against α-glucosidase and α-amylase enzymes. This suggests the possible application of this compound and its derivatives in managing diabetes through enzyme inhibition (Karrouchi et al., 2021).

Corrosion Protection

In the context of industrial applications, derivatives of the compound have been investigated for their corrosion protection behavior on mild steel in acidic conditions. These studies show that certain pyrazole-carbohydrazide compounds can serve as effective corrosion inhibitors, suggesting potential applications in material science and engineering to enhance the lifespan and reliability of metal components (Paul et al., 2020).

Vibrational Spectroscopic Investigations

Detailed vibrational spectroscopic investigations, alongside molecular dynamic simulations and molecular docking studies, have been conducted on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound structurally similar to this compound. These studies aim to understand the compound's industrial and biological importance, offering insights into its stability, reactivity, and potential biological interactions (Pillai et al., 2017).

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-[(E)-quinolin-8-ylmethylideneamino]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O/c22-18-8-6-15(7-9-18)14-27-12-10-19(26-27)21(28)25-24-13-17-4-1-3-16-5-2-11-23-20(16)17/h1-13H,14H2,(H,25,28)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYPPEMRMJPHNO-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)